![molecular formula C19H22N4O B15224164 N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with the molecular formula C19H22N4O. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves a multi-step process. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with an isocyanide such as tert-butyl isocyanide . The reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Groebke-Blackburn-Bienaymé Multicomponent Reaction
This method involves three components:
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Amidine : 2-Amino-3-chloropyrazine
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Aldehyde : 4-Methoxybenzaldehyde
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Isocyanide : Cyclohexyl isocyanide
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Step 1 : Microwave-mediated (400W, 110°C, 10 min) reaction in dioxane with HCl catalyst.
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Step 2 : Conventional heating (110°C, 16h) for ipso-chloro displacement using NH₄OH.
Yield : 30% over two steps.
Iodine-Catalyzed Three-Component Condensation
A room-temperature protocol using :
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Catalyst : Iodine (5 mol%)
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Solvent : Ethanol
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Components :
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2-Aminopyrazine
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4-Methoxybenzaldehyde
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Cyclohexyl isocyanide
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Imine formation between 2-aminopyrazine and aldehyde.
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Nucleophilic addition of isocyanide to the imine, facilitated by iodine.
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[4 + 1] Cycloaddition to form the imidazo[1,2-a]pyrazine core.
Key Advantages :
Catalyst Screening and Optimization
Comparative catalyst performance for imidazo[1,2-a]pyrazine synthesis :
Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Iodine | EtOH | 24 | 75 |
PTSA·H₂O | EtOH | 24 | 75 |
FeCl₃ | EtOH | 24 | 25 |
Iodine and PTSA·H₂O show superior efficiency, enabling scalable synthesis.
Structural Characterization
Key spectroscopic data for related compounds :
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¹H NMR :
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Pyrazine protons: δ 8.32–9.03 ppm (doublets/singlets).
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Cyclohexyl group: δ 1.09 ppm (singlet for CH₃), δ 3.08 ppm (NH).
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¹³C NMR :
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Aliphatic carbons (cyclohexyl): δ 30–57 ppm.
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Aromatic carbons: δ 116–147 ppm.
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ESI-HRMS : Calculated for C₂₁H₂₄N₄O: m/z 348.1945 (observed: 348.1950) .
Reaction Scope and Derivatives
Variations in substituents (position 2 and 3) influence yield and activity :
Position 2 Substituent | Position 3 Amine | Yield (%) | CDK9 IC₅₀ (µM) |
---|---|---|---|
Phenyl | Cyclohexyl | 84–96 | 0.31 |
Pyridin-4-yl | Benzyl | 88–97 | 0.16 |
Thiophen-3-yl | 4-Methoxyphenyl | 85–90 | 0.71 |
The cyclohexylamine variant exhibits moderate CDK9 inhibition, suggesting potential pharmacological relevance.
Plausible Mechanistic Pathway
The iodine-catalyzed reaction proceeds via :
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Imine ion (A) formation from 2-aminopyrazine and aldehyde.
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Iodine activation of the imine, enabling nucleophilic attack by isocyanide.
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Iminium ion (B) intermediate generation.
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[4 + 1] Cycloaddition to form the bicyclic product.
Challenges and Limitations
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Research: The compound is studied for its anticancer properties, particularly against various cancer cell lines.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with similar anti-inflammatory properties.
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Known for its chemiluminescence properties.
Uniqueness
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific structural features, such as the cyclohexyl group and the methoxyphenyl moiety, which contribute to its distinct biological activities and chemical reactivity .
Biological Activity
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4
This compound exhibits its biological effects primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. As a selective COX-2 inhibitor, it holds promise for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects typically associated with traditional NSAIDs .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : Xia et al. prepared derivatives and screened them for antitumor activity, finding that certain compounds exhibited significant growth inhibitory properties against various cancer cell lines .
- Mechanistic Studies : Research indicated that the compound's mechanism involves interaction with specific molecular targets beyond COX-2, suggesting a multi-target approach in its anticancer efficacy .
- Pharmacological Evaluation : A comprehensive evaluation of similar pyrazine derivatives revealed that modifications in structure could enhance bioactivity and selectivity towards specific cancer types or inflammatory pathways .
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)18-19(21-15-5-3-2-4-6-15)23-12-11-20-13-17(23)22-18/h7-13,15,21H,2-6H2,1H3 |
InChI Key |
HNIZSCPYGPVDOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4 |
Origin of Product |
United States |
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